molecular formula C16H14ClNO4 B12495832 4-Chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoic acid

4-Chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoic acid

Cat. No.: B12495832
M. Wt: 319.74 g/mol
InChI Key: ACUVTBNAFIQOPP-UHFFFAOYSA-N
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Description

4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid is an organic compound belonging to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group, a methoxyphenyl group, and an acetamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid typically involves multiple steps:

    Nitration and Reduction: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Acylation: The amine is then acylated with 4-methoxyphenylacetic acid chloride under basic conditions to form the acetamido derivative.

    Hydrolysis: The final step involves hydrolysis of the ester group to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxybenzoic acid
  • 4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid
  • 4-Chloro-2-(1-naphthyloxyacetamido) benzoic acid

Uniqueness

4-Chloro-3-[2-(4-methoxyphenyl)acetamido]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl and acetamido groups provide distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H14ClNO4/c1-22-12-5-2-10(3-6-12)8-15(19)18-14-9-11(16(20)21)4-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21)

InChI Key

ACUVTBNAFIQOPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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